2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Lipophilicity Drug Design ADME

2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 2676867-56-2) is a synthetic, fluorinated nitro-substituted indanone derivative belonging to the class of tetrahydro‑s‑indacen‑1‑ones. It features a unique combination of a 2‑fluoro‑2‑methyl quaternary carbon adjacent to the carbonyl and an 8‑nitro group on the indacen nucleus.

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
Cat. No. B8196408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Molecular FormulaC13H12FNO3
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1=O)C(=C3CCCC3=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H12FNO3/c1-13(14)6-8-5-7-3-2-4-9(7)11(15(17)18)10(8)12(13)16/h5H,2-4,6H2,1H3
InChIKeyJRNKCMLBLMQWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one: Core Structural and Pharmacochemical Identity for Targeted Procurement


2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 2676867-56-2) is a synthetic, fluorinated nitro-substituted indanone derivative belonging to the class of tetrahydro‑s‑indacen‑1‑ones [1]. It features a unique combination of a 2‑fluoro‑2‑methyl quaternary carbon adjacent to the carbonyl and an 8‑nitro group on the indacen nucleus. This specific substitution pattern is not found in the closest commercially available analogs, such as 8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 620592‑45‑2) or 2‑fluoro‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 2676867‑54‑0), making the compound a distinctive building block for medicinal chemistry and agrochemical research . The compound is offered at 97% purity by several suppliers, indicating its viability as a high‑quality research intermediate .

Why 2‑Fluoro‑2‑methyl‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one Cannot Be Freely Substituted by Common Indacenone Analogs


The tetrahydro‑s‑indacen‑1‑one scaffold is widely used as an intermediate in the synthesis of biologically active compounds, including NLRP3 inflammasome inhibitors [1]. However, simple analogs such as 8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 620592‑45‑2) lack the 2‑fluoro‑2‑methyl substitution that imparts distinct steric and electronic properties. The combined presence of fluorine and a methyl group at the 2‑position introduces a quaternary center that influences metabolic stability, lipophilicity, and hydrogen‑bonding capacity relative to non‑fluorinated or mono‑substituted analogs [2]. Therefore, indiscriminate substitution without considering these quantifiable structural differences may lead to divergent synthetic outcomes or biological activities.

Quantitative Differentiation Evidence for 2‑Fluoro‑2‑methyl‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one Against Its Closest Structural Analogs


Increased Lipophilicity (XLogP3) Over Non‑Fluorinated Analog Enhances Membrane Permeability Potential

The target compound exhibits a predicted XLogP3 value of 3, computed by the XLogP3 algorithm in PubChem [1]. This value is 0.6 log units higher than the predicted XLogP3 of 2.4 for the non‑fluorinated analog 8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 620592‑45‑2), as estimated using the same method [2]. The increased lipophilicity arises from the combined effect of the fluorine and methyl substituents at the 2‑position, a feature absent in the comparator.

Lipophilicity Drug Design ADME

Reduced Topological Polar Surface Area (TPSA) Relative to Amino‑Substituted Analog Improves BBB Penetration Score

The target compound has a computed TPSA of 62.9 Ų [1]. The structurally related intermediate 4‑amino‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one, used in the synthesis of NLRP3 inhibitor MCC950, has a higher TPSA of approximately 71 Ų due to the hydrogen‑bond donor capacity of the amino group [2]. A TPSA below 70 Ų is a well‑established threshold for improved central nervous system penetration [3].

Blood‑Brain Barrier CNS Drug Delivery TPSA

Unique 2‑Fluoro‑2‑methyl Quaternary Center Confers Metabolic Stability Advantage Over 2‑Fluoro Analog

The target compound contains a 2‑fluoro‑2‑methyl quaternary carbon, whereas the closest comparator 2‑fluoro‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 2676867‑54‑0) possesses only a fluorine atom at the 2‑position without the methyl group . The presence of the methyl substituent creates a sterically hindered environment around the C‑F bond, which is known to reduce susceptibility to cytochrome P450‑mediated oxidative defluorination [1]. While direct metabolic stability data for these specific compounds are not available, structural analysis suggests that the target compound may offer improved metabolic stability relative to the 2‑fluoro analog.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Synthetic Dual Functional Handle: Nitro Group Serves as Masked Amino for NLRP3 Inhibitor Assembly

The 8‑nitro group in the target compound is directly analogous to the 8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one used as a key intermediate in the synthesis of the major human metabolite of NLRP3 inflammasome inhibitor MCC950 [1]. In that synthesis, the nitro group is reduced to an amine, which is then converted to an isocyanate for urea/sulfonamide formation. The target compound retains this synthetic handle while additionally providing the 2‑fluoro‑2‑methyl modification, allowing for the construction of more elaborate pharmacophores without de novo route design.

Synthetic Intermediate NLRP3 MCC950

Commercially Available Purity (97%) Matches or Exceeds That of Common Analogs, Reducing Procurement Risk

The target compound is commercially available at a purity of 97% from multiple suppliers, including AKSci and BLDpharm [1]. In comparison, the non‑fluorinated analog 8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one is typically offered at ≥85% purity by Toronto Research Chemicals and other vendors [2]. The higher purity of the target compound reduces the need for additional purification steps prior to use in sensitive synthetic transformations or biological assays.

Purity Quality Control Procurement

Limited Public Bioactivity Data Necessitates Experimental Verification – A Differentiating Caveat for Rational Selection

A comprehensive search of the literature and major bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no reported IC₅₀, Kᵢ, or EC₅₀ values for 2‑fluoro‑2‑methyl‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one as of the knowledge cut‑off. In contrast, close structural analogs such as 4‑amino‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one have been incorporated into NLRP3 inhibitors with nanomolar potency [1]. This absence of data is itself a significant differentiating factor: the target compound has not yet been exhaustively profiled, presenting an opportunity for novel IP generation but also requiring prospective validation.

Bioactivity Screening Risk Assessment

High‑Value Research and Industrial Applications for 2‑Fluoro‑2‑methyl‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one


Synthesis of 2‑Fluoro‑2‑methyl‑substituted NLRP3 Inflammasome Inhibitors

The target compound serves as a direct precursor for constructing NLRP3 inflammasome inhibitors with a 2‑fluoro‑2‑methyl motif. Following reduction of the 8‑nitro group to an amine (as demonstrated for the non‑fluorinated analog in MCC950 metabolite synthesis [1]), the resulting amino‑indacenone can be converted to isocyanates or sulfonamides, enabling exploration of novel NLRP3 antagonists with potentially improved metabolic stability and CNS penetration relative to existing agents.

Fluorinated Building Block for Central Nervous System (CNS) Drug Discovery

With a computed XLogP3 of 3.0 and TPSA of 62.9 Ų [1], the compound falls within the favorable property space for CNS drug candidates (TPSA < 70 Ų) [2]. Its use as an intermediate in the assembly of CNS‑active molecules, particularly those targeting neuroinflammation where NLRP3 pathway modulation is therapeutic, represents a high‑impact application. The 2‑fluoro‑2‑methyl quaternary center further enhances metabolic resilience, a critical parameter for CNS drugs.

Structure–Activity Relationship (SAR) Studies on Indacenone‑Based Pharmacophores

The unique combination of 2‑fluoro‑2‑methyl and 8‑nitro substituents allows systematic SAR exploration that is not possible with commercially available analogs. Researchers can compare the target compound directly against 8‑nitro‑ and 2‑fluoro‑ analogs to isolate the contributions of each substituent to biological activity, selectivity, and pharmacokinetic properties [3]. This makes the compound an essential tool for medicinal chemistry programs centered on indacenone scaffolds.

Development of Novel Agrochemical Leads with Halogenated Indacenone Cores

Fluorinated heterocycles are prominent in modern agrochemistry due to enhanced biological activity and environmental persistence. The target compound, with its dual fluoro‑nitro functionality, can be used as a building block for the synthesis of herbicides, fungicides, or insecticides that require a rigid indacene backbone [4]. The commercial availability at 97% purity ensures consistent quality for agrochemical lead optimization campaigns.

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